Diethyl Ureidomalonate: A Technical Guide for Researchers
Diethyl Ureidomalonate: A Technical Guide for Researchers
CAS Number: 500880-58-0
This technical guide provides an in-depth overview of diethyl ureidomalonate, a valuable compound in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and analysis.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 500880-58-0 | [2][3][4] |
| Molecular Formula | C₈H₁₄N₂O₅ | [2] |
| Molecular Weight | 218.21 g/mol | [2][3] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 172-175 °C | [1] |
| Solubility | Soluble in Methanol |
Synthesis of Diethyl Ureidomalonate and Related Compounds
While a specific, detailed experimental protocol for the synthesis of diethyl ureidomalonate is not widely published, its synthesis can be inferred from established methods for analogous compounds. The general strategy involves the reaction of diethyl malonate with a urea equivalent. The following sections detail the synthesis of closely related and precursor molecules, which provide a strong foundation for the synthesis of diethyl ureidomalonate.
Conceptual Synthesis Workflow
The synthesis of diethyl ureidomalonate logically proceeds from diethyl malonate. A potential synthetic pathway is illustrated in the workflow diagram below.
Caption: Conceptual workflow for the synthesis of diethyl ureidomalonate.
Experimental Protocol: Synthesis of Diethyl Acetamidomalonate
A related compound, diethyl acetamidomalonate, is synthesized from diethyl isonitrosomalonate. This procedure highlights the reactivity of the malonate backbone.
Materials:
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Diethyl isonitrosomalonate solution
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Acetic anhydride
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Glacial acetic acid
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Zinc dust
-
Water
Procedure:
-
A solution of diethyl isonitrosomalonate, acetic anhydride, and glacial acetic acid is placed in a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel.
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With vigorous stirring, zinc dust is added in small portions over 1.5 hours, maintaining the reaction temperature at 40–50°C.
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
The reaction mixture is filtered with suction, and the filter cake is washed thoroughly with two portions of glacial acetic acid.
-
The combined filtrate and washings are evaporated under reduced pressure on a steam bath until a thick oil, which may partially crystallize, remains.
-
To purify the crude product, water is added, and the flask is warmed on a steam bath until the solid melts.
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The mixture of water and oil is stirred rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.[5]
Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride
Diethyl aminomalonate hydrochloride, another related compound, can be synthesized via the reduction of diethyl isonitrosomalonate.
A. Diethyl Aminomalonate
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An ethereal solution of diethyl isonitrosomalonate is prepared from diethyl malonate.
-
This solution is washed with a 1% sodium bicarbonate solution.
-
The ethereal solution is dried over anhydrous sodium sulfate and filtered.
-
The solvent is removed under reduced pressure at a temperature below 30°C.
-
The resulting residue of diethyl isonitrosomalonate is placed in a reduction bottle with absolute alcohol and a 10% palladium-on-charcoal catalyst.
-
The mixture is hydrogenated in a Parr Hydrogenator until no further pressure drop is observed.
-
The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure at a temperature below 50°C to yield crude diethyl aminomalonate.[6]
B. Diethyl Aminomalonate Hydrochloride
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The crude diethyl aminomalonate is diluted with dry ether and filtered.
-
The filtrate is cooled in an ice bath, and dry hydrogen chloride is passed over the solution with mechanical stirring.
-
The precipitated fine white crystals of diethyl aminomalonate hydrochloride are collected by suction filtration and washed with dry ether.[6][7]
Analytical Methodologies
While specific analytical methods for diethyl ureidomalonate are not extensively detailed in the literature, techniques used for similar malonate derivatives can be readily adapted.
High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable technique for the analysis of diethyl ureidomalonate and its related compounds. A reverse-phase HPLC method can be developed for its separation and quantification.
Example HPLC Conditions for Diethyl Aminomalonate Hydrochloride:
-
Column: Newcrom R1 (a reverse-phase column with low silanol activity)
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid (for Mass-Spec compatibility).
-
Detection: UV-Vis or Mass Spectrometry (MS).[8]
This method is scalable and can be used for purity analysis and preparative separations.[8]
Spectroscopic Analysis
Standard spectroscopic techniques are essential for the structural elucidation and characterization of diethyl ureidomalonate.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the carbonyl groups of the ester and urea moieties, and the N-H bonds of the urea.
Biological Activity and Potential Applications
The biological activities of diethyl ureidomalonate itself have not been extensively studied. However, the ureido motif is a crucial scaffold in medicinal chemistry, known to enhance the biological activities of various compounds, including anticancer and antimicrobial effects.[11]
Derivatives of urea have shown a wide range of biological activities, including anti-atherosclerotic, antibiotic, hypoglycemic, and antitumor properties.[12] Specifically, some urea derivatives have demonstrated cytotoxic activity against human leukemia and carcinoma cell lines.[12] Furthermore, various ureido-containing compounds have been investigated for their antimicrobial potential against a range of bacterial and fungal species.[13]
Given the presence of the ureido group, diethyl ureidomalonate represents a valuable starting material and intermediate for the synthesis of novel, biologically active molecules, particularly in the fields of oncology and infectious diseases.[3] Its structural features make it a versatile building block for creating libraries of compounds for drug discovery screening.
Logical Relationships in Drug Discovery
The utility of diethyl ureidomalonate in drug discovery can be visualized as a logical progression from a basic chemical scaffold to potential therapeutic applications.
Caption: Logical flow from the ureidomalonate core to potential therapeutic applications.
References
- 1. Diethyl Ureidomalonate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. Diethyl ureidomalonate | C8H14N2O5 | CID 295899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl ureidomalonate | 500880-58-0 | Benchchem [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Preparation method of diethyl aminomalonate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. Separation of Diethyl aminomalonate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Diethyl acetamidomalonate(1068-90-2) 1H NMR spectrum [chemicalbook.com]
- 10. DIETHYL DIETHYLMALONATE(77-25-8) 1H NMR spectrum [chemicalbook.com]
- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 12. URD12: A urea derivative with marked antitumor activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
